![molecular formula C7H4Cl2N2 B1326467 4,6-ジクロロ-1H-ピロロ[2,3-b]ピリジン CAS No. 5912-18-5](/img/structure/B1326467.png)

4,6-ジクロロ-1H-ピロロ[2,3-b]ピリジン

説明

4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that is part of a broader class of pyrrolopyridines. These compounds are of interest due to their diverse range of biological activities and their use as building blocks in organic synthesis. The papers provided do not directly discuss 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine, but they do provide valuable information on closely related compounds, which can be used to infer properties and synthesis methods for the compound .

Synthesis Analysis

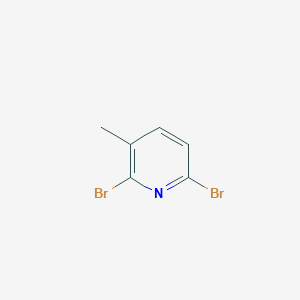

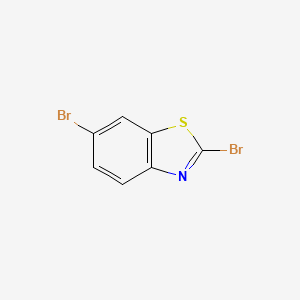

The synthesis of related pyrrolopyridine derivatives is well-documented. For instance, an efficient synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride is achieved through sodium borohydride reduction and subsequent debenzylation . Another paper describes a novel synthesis of 4,7-dihydro-1H-pyrrolo[2,3-b]pyridine derivatives using a one-pot, three-component reaction involving N-substituted 5-amino-3-cyanopyrroles . These methods could potentially be adapted for the synthesis of 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine by altering the substituents used in the reaction.

Molecular Structure Analysis

The molecular structure of pyrrolopyridine derivatives has been studied using various techniques. For example, the charge density distribution in 4-chloro-1H-pyrrolo[2,3-b]pyridine was investigated using high-resolution X-ray diffraction, revealing the covalent nature of the bonds within the pyrrolopyridine skeleton . Similarly, the structure of 3,4-diphenyl-1H-pyrrolo[2,3-b]pyridine was determined using spectroscopic methods and X-ray diffraction, and further analyzed using density functional theory (DFT) . These studies provide insights into the bonding and electronic structure that could be relevant to 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine.

Chemical Reactions Analysis

The papers do not provide specific reactions for 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine, but they do discuss reactions of related compounds. For instance, the formation of pyrrole anion dimers in the presence of tetrabutylammonium fluoride suggests that pyrrolopyridines can participate in supramolecular assembly through hydrogen bonding . This information could be useful in predicting the reactivity of 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine in similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolopyridine derivatives can be inferred from the studies on similar compounds. The electronic structure of 4-chloro-1H-pyrrolo[2,3-b]pyridine, as determined by DFT studies, indicates high kinetic stability due to a large HOMO-LUMO gap . Additionally, the synthesis and characterization of 3,4-diphenyl-1H-pyrrolo[2,3-b]pyridine provide information on its physicochemical properties, such as molecular electrostatic potentials and frontier molecular orbitals . These properties are crucial for understanding the behavior of 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine in various environments and its potential applications.

科学的研究の応用

線維芽細胞増殖因子受容体阻害剤

“4,6-ジクロロ-1H-ピロロ[2,3-b]ピリジン”誘導体は、線維芽細胞増殖因子受容体(FGFR)の強力な阻害剤であることが判明しています . FGFRは、さまざまな種類の腫瘍において重要な役割を果たしており、それらを標的とすることは、癌治療のための魅力的な戦略です . これらの誘導体は、FGFR1、2、および3に対して強力な活性を示しています .

乳癌治療

in vitro研究では、これらの化合物は乳癌4T1細胞の増殖を阻害し、アポトーシスを誘導することが示されています . また、4T1細胞の遊走と浸潤を有意に阻害しました .

新規癌治療薬の開発

FGFRシグナル伝達経路は、癌治療の重要な標的であり、その有効性が実証されています . “4,6-ジクロロ-1H-ピロロ[2,3-b]ピリジン”の誘導体は、新規癌治療薬の開発において有望であることが示されています .

高血糖症および関連疾患の治療

これらの化合物は血糖値を下げる効果があるため、高血糖症や、血糖値の低下が有益となる疾患の予防と治療に役立つ可能性があります。これらの疾患には、1型糖尿病、肥満による糖尿病、糖尿病性脂質異常症、高トリグリセリド血症、インスリン抵抗性、耐糖能異常、高脂血症、心血管疾患、高血圧などがあります .

α-アミラーゼ酵素の阻害

“4,6-ジクロロ-1H-ピロロ[2,3-b]ピリジン”と類似したピロロ[2,3-d]ピリミジン系アナログが設計、合成され、α-アミラーゼ酵素を阻害する能力について評価されました . これは、糖尿病の治療に役立つ可能性があります .

生物活性化合物の合成

“4,6-ジクロロ-1H-ピロロ[2,3-b]ピリジン”の構造は、プリン塩基のアデニンとグアニンに似ています . この類似性により、医薬品化学者の関心を集め、30万以上の構造の合成につながっています . これらの構造は、生物医学研究のさまざまな分野で応用されています .

作用機序

Mode of Action

It is known that the compound interacts with its targets, leading to changes in cellular activity .

Result of Action

It has been observed that the compound can affect cellular activity .

Action Environment

It is known that the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .

Safety and Hazards

特性

IUPAC Name |

4,6-dichloro-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2/c8-5-3-6(9)11-7-4(5)1-2-10-7/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKORXMRYXIGVNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646912 | |

| Record name | 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5912-18-5 | |

| Record name | 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5,7-Trichlorobenzo[d]thiazole](/img/structure/B1326403.png)

![1H-Pyrrolo[3,2-c]pyridin-3-amine](/img/structure/B1326409.png)

![3-Nitro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1326410.png)